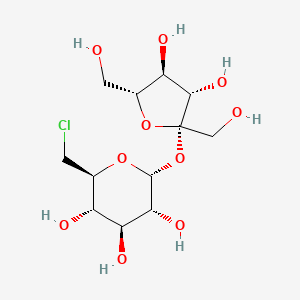
6-Chloro-6-deoxysucrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-6-deoxysucrose is a modified sugar molecule where the hydroxyl group at the sixth position of sucrose is replaced by a chlorine atom. This alteration imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-6-deoxysucrose typically involves the chlorination of sucrose derivatives. One common method includes the use of thionyl chloride (SOCl2) in the presence of pyridine, which facilitates the substitution of the hydroxyl group with a chlorine atom . Another approach involves the use of immobilized isomaltulose-producing microorganisms for transglucosylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-6-deoxysucrose undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the sugar moiety, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the sugar.
Aplicaciones Científicas De Investigación
6-Chloro-6-deoxysucrose has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other chlorinated sugars and derivatives.
Biology: The compound has been studied for its effects on glucose metabolism in spermatozoa, showing potential as a reversible contraceptive
Mecanismo De Acción
The mechanism by which 6-Chloro-6-deoxysucrose exerts its effects involves the inhibition of glucose metabolism. In spermatozoa, it prevents the oxidation of glucose, leading to reduced fertility . This inhibition occurs at specific steps in the glycolytic pathway, such as the triose phosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase reactions .
Comparación Con Compuestos Similares
- 6-Chloro-6-deoxyglucose
- 6-Chloro-6-deoxyfructose
- 6-Chloro-6-deoxymannose
- 6-Chloro-6-deoxygalactose
Comparison: 6-Chloro-6-deoxysucrose is unique among its analogs due to its specific structure and the presence of both glucose and fructose moieties. This dual sugar composition imparts distinct chemical and biological properties, making it more versatile in certain applications compared to its monosaccharide counterparts .
Propiedades
Número CAS |
40984-18-7 |
|---|---|
Fórmula molecular |
C12H21ClO10 |
Peso molecular |
360.74 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-2-(chloromethyl)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H21ClO10/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,14-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Clave InChI |
JVKKWZDNSGVFPI-UGDNZRGBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCl)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CCl)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


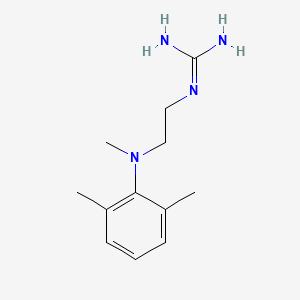
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
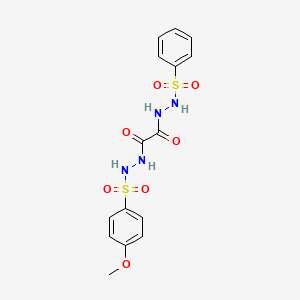
![Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate](/img/structure/B14655485.png)
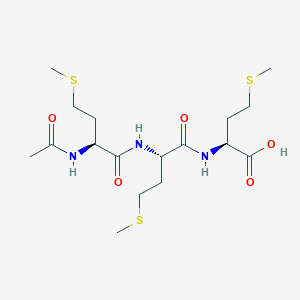
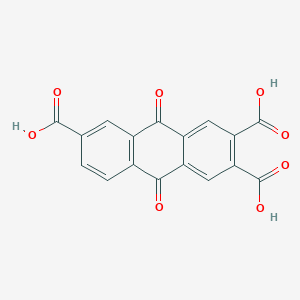
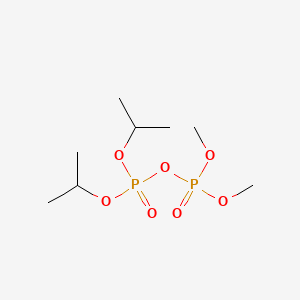
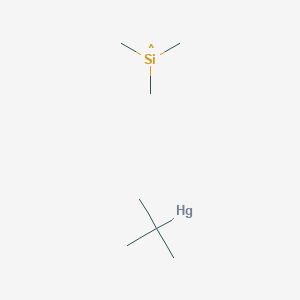

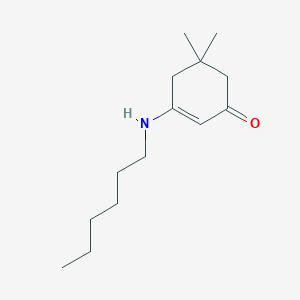
![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)
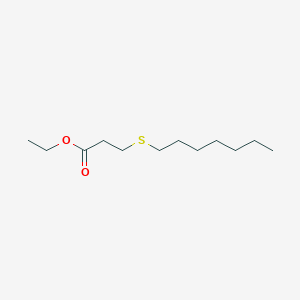
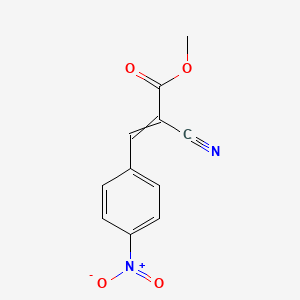
![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
